N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrophenoxy group, and a methylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions. The subsequent steps involve the introduction of the methylphenyl and nitrophenoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include acetic anhydride, nitrophenol, and methylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitrobenzoxazole derivatives, while reduction can produce aminobenzoxazole derivatives.
Scientific Research Applications
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. The nitrophenoxy group can participate in electron transfer processes, while the methylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
- N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Uniqueness
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes, receptors, and other biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-14-3-2-4-15(11-14)22-24-19-12-16(5-10-20(19)30-22)23-21(26)13-29-18-8-6-17(7-9-18)25(27)28/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHQUVFEAVLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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